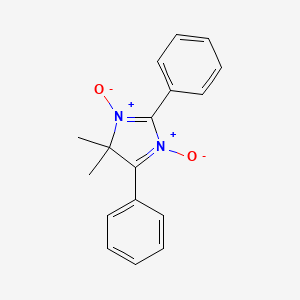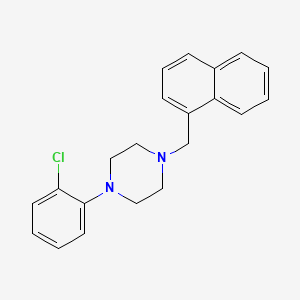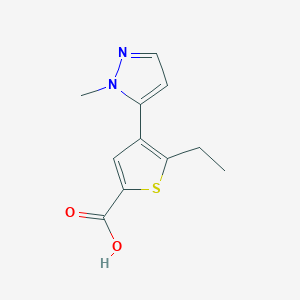
1-Vinylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrimidine ring with two keto groups at positions 2 and 4, and an ethenyl group attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Vinylpyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One efficient method involves the use of a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as mechanochemical solvent-free synthesis. This method provides several advantages, including being environmentally friendly, using a simple workup procedure, and affording high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-Vinylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant activity, which is crucial in combating oxidative stress-related diseases . In medicine, derivatives of this compound have shown promise as potential anticancer agents due to their ability to inhibit specific molecular targets . Additionally, it has applications in the industry as a precursor for various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in the death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
1-Vinylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinazoline-2,4(1H,3H)-dione and quinolin-2,4-dione. These compounds share similar structural features but differ in their biological activities and applications. For example, quinazoline-2,4(1H,3H)-dione derivatives have been studied for their antimicrobial activities, while quinolin-2,4-dione derivatives are known for their pharmaceutical importance .
List of Similar Compounds
- Quinazoline-2,4(1H,3H)-dione
- Quinolin-2,4-dione
- Pyrimidine-2,4(1H,3H)-dione (Uracil)
Eigenschaften
CAS-Nummer |
105304-39-0 |
|---|---|
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
1-ethenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2/c1-2-8-4-3-5(9)7-6(8)10/h2-4H,1H2,(H,7,9,10) |
InChI-Schlüssel |
JXBOFERRSCSVGT-UHFFFAOYSA-N |
SMILES |
C=CN1C=CC(=O)NC1=O |
Kanonische SMILES |
C=CN1C=CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)

![N~1~-(4-(dimethylamino)-3-{[(3-fluorobenzyl)(propionyl)amino]methyl}phenyl)-3-fluorobenzamide](/img/structure/B1649751.png)
amino]methyl}-4-(dimethylamino)phenyl]-1-cyclopentanecarboxamide](/img/structure/B1649752.png)

![[1-[(4-Bromophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1649754.png)



![{4-[6-(2-Chloro-5-methylphenoxy)-4-pyrimidinyl]piperazino}(cyclohexyl)methanone](/img/structure/B1649762.png)
![1-(4-{[4-(tert-butyl)phenyl]sulfonyl}-1,4-diazepan-1-yl)-2-[4-(3-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-ethanone](/img/structure/B1649763.png)

![N-[(4-methylphenyl)methylideneamino]-4-nitroaniline](/img/structure/B1649765.png)
